An In-depth Technical Guide to the Physicochemical Properties of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole
An In-depth Technical Guide to the Physicochemical Properties of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole
Introduction: The Strategic Importance of the Azaindole Scaffold
In the landscape of modern medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," offering a versatile framework for the design of novel therapeutics.[1][2] Azaindoles, which are bioisosteric analogs of indoles, consist of a fused pyridine and pyrrole ring system. The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom creates four possible isomers (4-, 5-, 6-, and 7-azaindole), each with distinct physicochemical properties.[3][4] This substitution can profoundly influence a molecule's hydrogen bonding capacity, pKa, dipole moment, and metabolic stability.[4]
Specifically, the introduction of a nitrogen atom can enhance binding affinity to biological targets, improve aqueous solubility, and offer new intellectual property opportunities.[3][5][6] The 4-azaindole core of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is of particular interest. The position of the nitrogen atom in the six-membered ring can be leveraged to fine-tune a drug candidate's potency, selectivity, and pharmacokinetic profile.[1][7] This guide provides a comprehensive analysis of the core physicochemical properties of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, offering both in silico predictions and detailed protocols for experimental validation—essential first steps in the characterization of any new chemical entity for drug development.
Predicted Physicochemical Profile
As experimental data for novel compounds are often unavailable, in silico predictive models provide a critical first assessment of a molecule's drug-like properties.[8] The following properties for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole (SMILES: COc1cncc2c1n(S(=O)(=O)c3ccccc3)cc2) were calculated using the SwissADME web tool, a robust platform for evaluating pharmacokinetics and physicochemical characteristics.[8][9][10]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₄H₁₂N₂O₃S | Defines the elemental composition. |
| Molecular Weight | 288.32 g/mol | Influences absorption and diffusion across biological membranes; generally, values <500 Da are preferred for oral bioavailability.[11] |
| LogP (Octanol/Water) | 2.35 | Measures lipophilicity, which affects solubility, permeability, and metabolism. A balanced LogP (typically 1-3) is often desirable for oral drugs.[12] |
| Aqueous Solubility (LogS) | -3.15 | Indicates the concentration at which the compound will dissolve in water. Poor solubility can hinder absorption and lead to formulation challenges.[13] |
| Topological Polar Surface Area (TPSA) | 67.8 Ų | Predicts membrane permeability. TPSA values <140 Ų are generally associated with good cell permeability. |
| Hydrogen Bond Acceptors | 5 | Influences solubility and binding to target proteins. Part of Lipinski's Rule of Five (≤10).[8][14] |
| Hydrogen Bond Donors | 0 | Influences solubility and binding to target proteins. Part of Lipinski's Rule of Five (≤5).[8][14] |
| Molar Refractivity | 76.50 | Relates to molecular volume and polarizability, which can influence ligand-receptor binding. |
These values are computationally predicted and require experimental verification.
Experimental Determination of Core Physicochemical Properties
The following sections provide detailed, field-proven methodologies for the experimental determination of aqueous solubility and lipophilicity (LogP). These protocols are designed to be self-validating systems, ensuring robust and reproducible data generation.
Thermodynamic Aqueous Solubility Determination via the Shake-Flask Method
Causality: The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[15][16] It measures the saturation concentration of a compound in a specific solvent system after an extended equilibration period, providing a true thermodynamic value, which is crucial for preclinical development and formulation.[15][16]
Experimental Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Measurement.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 1-(Phenylsulfonyl)-5-methoxy-4-azaindole (enough to ensure undissolved solid remains after equilibration) to at least three separate glass vials.[17]
-
Solvent Addition: Add a precise volume of phosphate-buffered saline (PBS, pH 7.4) to each vial. The buffer choice is critical as it mimics physiological pH.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure the system reaches thermodynamic equilibrium.[15][18] A longer period (e.g., 48 hours) may be necessary, which can be confirmed by taking measurements at multiple time points until the concentration plateaus.[19]
-
Phase Separation: After equilibration, allow the vials to stand to let solids settle. To ensure complete removal of undissolved particles, either centrifuge the vials at high speed or filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).[15] This step is critical to avoid artificially inflated solubility readings.
-
Quantification: Carefully take an aliquot of the clear supernatant. Prepare a dilution series and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[16]
-
Calculation: Determine the solubility by comparing the measured concentration against a pre-established standard curve of the compound. The final result is typically reported in µg/mL or µM.
Lipophilicity (LogP) Determination via the Shake-Flask Method
Causality: Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12] The shake-flask method directly measures the partitioning of a compound between an aqueous phase (PBS) and a lipophilic organic solvent (n-octanol), providing the definitive LogP value.[13][14][20]
Experimental Workflow Diagram:
Caption: Workflow for LogP Measurement via Shake-Flask.
Step-by-Step Protocol:
-
Solvent Pre-Saturation: Before the experiment, prepare pre-saturated solvents by vigorously mixing n-octanol with PBS (pH 7.4) and, separately, PBS with n-octanol. Allow the mixtures to separate overnight. This ensures that the volume of each phase does not change during the partitioning experiment.[21]
-
Compound Dosing: Dissolve a known amount of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in the pre-saturated PBS to a concentration that is below its aqueous solubility limit.
-
Partitioning: In a glass vial, combine equal and precise volumes of the compound-containing PBS and the pre-saturated n-octanol.[21]
-
Equilibration: Seal the vial and shake vigorously for 1 to 2 hours at a controlled temperature (25°C) to facilitate partitioning. After shaking, allow the vial to stand undisturbed until the two phases have clearly and completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.[22]
-
Sampling: Carefully withdraw an aliquot from the n-octanol (top) layer and the PBS (bottom) layer. Extreme care must be taken to avoid cross-contamination of the layers during sampling.[20]
-
Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in n-octanol to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio: LogP = log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ) .[14]
Conclusion
The in silico analysis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole suggests a promising physicochemical profile for a potential drug candidate, with favorable molecular weight, lipophilicity, and polar surface area. However, these computational predictions serve only as a starting point. The true characterization of this molecule hinges on rigorous experimental validation. The detailed shake-flask methodologies provided in this guide offer a robust framework for determining the thermodynamic solubility and LogP, two of the most critical parameters influencing a compound's journey from the bench to the clinic. Accurate experimental data for these properties are indispensable for building predictive structure-activity relationships, guiding lead optimization, and ensuring the selection of candidates with the highest probability of success.
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